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Cat. No.: B560205 Get Quote

For research use only. Not for use in humans.

Introduction
CP-339818 is a non-peptide small molecule that acts as a potent blocker of the voltage-gated

potassium channels Kv1.3 and Kv1.4. The Kv1.3 channel is highly expressed on the surface of

effector memory T-cells (TEM cells), which are key mediators in the pathogenesis of various

autoimmune diseases. By inhibiting the Kv1.3 channel, CP-339818 can suppress T-cell

activation, proliferation, and cytokine production, making it a valuable tool for in vivo research

in immunology and autoimmune disease models.

Due to a lack of extensive publicly available in vivo data for CP-339818, this document

provides detailed application notes and protocols based on studies of a closely related and

well-characterized Kv1.3 inhibitor, PAP-1 [5-(4-phenoxybutoxy)psoralen]. PAP-1 shares a

similar mechanism of action and has been extensively studied in various animal models,

providing a strong basis for experimental design.[1][2]

Mechanism of Action: Kv1.3 Blockade in Effector
Memory T-Cells
The primary mechanism of action for CP-339818 and similar Kv1.3 inhibitors involves the

targeted blockade of the Kv1.3 potassium channel on effector memory T-cells. This inhibition

disrupts the normal activation cascade of these cells, leading to immunosuppression.
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The signaling pathway is as follows:

T-Cell Receptor (TCR) Stimulation: Upon antigen presentation, the TCR is stimulated.

Membrane Depolarization: This stimulation leads to a depolarization of the T-cell membrane.

Role of Kv1.3 Channels: Kv1.3 channels are crucial for maintaining a negative membrane

potential, which is necessary to drive a sustained influx of calcium (Ca2+) into the cell.

CP-339818/PAP-1 Inhibition: By blocking the Kv1.3 channel, the cell membrane remains

depolarized, which reduces the electrochemical gradient required for sustained calcium

entry.

Suppression of T-Cell Activation: The reduction in intracellular calcium signaling leads to the

inhibition of downstream pathways responsible for T-cell activation, proliferation, and the

production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[3]
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Caption: Signaling pathway of T-cell activation and its inhibition by CP-339818.
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Quantitative Data from In Vivo Animal Studies
(Based on PAP-1)
The following tables summarize key quantitative data for the analogous Kv1.3 blocker, PAP-1,

from various in vivo studies in rodents. This data can be used as a starting point for designing

experiments with CP-339818.

Table 1: Efficacy of PAP-1 in Rodent Models of Autoimmune Disease

Animal
Model

Species
Administrat
ion Route

Dosage Outcome Reference

Delayed-Type

Hypersensitiv

ity

Rat
Intraperitonea

l (i.p.)

0.3 - 3 mg/kg

(3x daily)

Dose-

dependent

prevention of

DTH reaction.

[4]

Pristane-

Induced

Arthritis

Rat Not specified Not specified
Amelioration

of arthritis.
[2]

Experimental

Autoimmune

Diabetes

Rat Not specified Not specified

Reduced

incidence of

diabetes.

[2]

SCID Mouse-

Psoriasis

Xenograft

Mouse Topical
2% ointment

(daily)

~50%

reduction in

epidermal

thickness;

85%

reduction in

dermal CD3+

lymphocytes.

[3]

Table 2: Pharmacokinetic Parameters of PAP-1 in Rats
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Administr
ation
Route

Dose
(mg/kg)

Cmax
(µM)

Tmax
Half-life
(t½)

Bioavaila
bility

Referenc
e

Intravenou

s (i.v.)
6 27.2 5 min

Biphasic: α

= 0.22 h, β

= 3.0 h

N/A [5]

Intraperiton

eal (i.p.)
1 ~0.2 ~2 h

Not

specified

Not

specified
[5]

Intraperiton

eal (i.p.)
6 ~1.5 ~1 h

Not

specified

Not

specified
[5]

Intraperiton

eal (i.p.)
10 ~2.5 ~1 h

Not

specified

Not

specified
[5]

Experimental Protocols
Note: It is crucial to perform a dose-range finding study to determine the maximum tolerated

dose (MTD) and optimal therapeutic dose for CP-339818 in the specific animal model and

strain being used.

Protocol 1: Intraperitoneal (i.p.) Administration in Mice
This protocol is adapted from studies using PAP-1 in mouse models.[6]

Materials:

CP-339818 powder

Dimethyl sulfoxide (DMSO)

Cremophor EL or Tween 80

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Sterile microcentrifuge tubes
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Vortex mixer

1 mL syringes and 25-27G needles

Procedure:

Stock Solution Preparation:

Weigh the required amount of CP-339818 powder in a sterile microcentrifuge tube.

Dissolve CP-339818 in 100% DMSO to create a concentrated stock solution (e.g., 10-20

mg/mL).

Vehicle Preparation:

Prepare the vehicle solution. A commonly used vehicle consists of a mixture of Cremophor

EL (or Tween 80), DMSO, and saline.[6]

A typical ratio is 1:1:8 (10% Cremophor EL, 10% DMSO, 80% saline).[6]

First, mix the Cremophor EL and DMSO.

Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.

Final Dosing Solution Preparation:

Dilute the CP-339818 stock solution with the prepared vehicle to achieve the final desired

concentration for injection.

Example Calculation: For a 10 mg/kg dose in a 20g mouse, with an injection volume of

100 µL, the final concentration would be 2 mg/mL.

Vortex the final solution thoroughly before drawing it into the syringe.

Administration:

Administer the solution to the mice via intraperitoneal injection.
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Recommended injection volumes for mice are typically 5-10 mL/kg.[6] For a 20-25g

mouse, this corresponds to 100-250 µL.

The control group should receive an equivalent volume of the vehicle solution.

Solution Preparation

Administration

Prepare Stock:
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Prepare Final Dosing Solution:
Dilute Stock with Vehicle
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10% Cremophor EL
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Caption: Workflow for intraperitoneal administration of CP-339818 in mice.

Protocol 2: Topical Administration in Mice (for skin
inflammation models)
This protocol is based on the SCID mouse-psoriasis xenograft model using PAP-1.[3]

Materials:

CP-339818 powder

Dermabase™ ointment or a similar hydrophilic ointment base

Spatula and weighing paper

Ointment mill or mortar and pestle

Procedure:

Weighing Components:
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Weigh the appropriate amount of CP-339818 powder to achieve the desired final

concentration (e.g., for a 2% ointment, use 20 mg of CP-339818 for every 980 mg of

ointment base).[3]

Weigh the corresponding amount of Dermabase™ ointment.

Compounding:

Place the CP-339818 powder on an ointment slab or in a mortar.

Incorporate a small amount of the Dermabase™ into the powder and mix with a spatula or

pestle until a smooth, uniform paste is formed.

Gradually add the remaining Dermabase™ in portions, mixing thoroughly after each

addition until the ointment is homogeneous. An ointment mill can be used for larger

quantities to ensure uniformity.

Application:

Apply a thin layer of the medicated ointment to the affected skin area of the mouse daily.

The control group should be treated with the ointment base alone.

Protocol 3: Oral Gavage Administration in Rodents
Materials:

CP-339818 powder

Vehicle (e.g., 0.5% sodium carboxymethyl cellulose (CMC-Na) in water, or a solution

containing PEG400 and Tween 80)

Sterile water

Weighing scale and spatula

Homogenizer or sonicator

Animal feeding needles (gavage needles) appropriate for the size of the animal

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b560205?utm_src=pdf-body
https://www.benchchem.com/product/b560205?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25175978/
https://www.benchchem.com/product/b560205?utm_src=pdf-body
https://www.benchchem.com/product/b560205?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Syringes

Procedure:

Preparation of Dosing Formulation:

Weigh the required amount of CP-339818.

Prepare the desired vehicle. For suspensions, 0.5% CMC-Na is commonly used. For

solutions, a co-solvent system may be necessary.

Levigate the CP-339818 powder with a small amount of the vehicle to form a paste.

Gradually add the remaining vehicle while mixing to achieve the final concentration. Use a

homogenizer or sonicator to ensure a uniform suspension.

Administration:

Gently restrain the animal.

Measure the distance from the animal's nose to the last rib to estimate the appropriate

length for gavage needle insertion.

Draw the prepared formulation into a syringe fitted with a gavage needle.

Carefully insert the gavage needle into the esophagus and deliver the dose directly into

the stomach.

Administer a consistent volume based on the animal's body weight (e.g., 5-10 mL/kg for

rats).

The control group should receive the vehicle alone.

Safety and Toxicology Considerations
As with any investigational compound, it is essential to conduct preliminary toxicology and

safety pharmacology studies. While PAP-1 has been shown to have a good safety profile in
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rodents and non-human primates, the specific toxicity of CP-339818 should be independently

evaluated. Key considerations include:

Acute and Chronic Toxicity: Assess potential adverse effects after single and repeated

dosing.

Off-Target Effects: Although CP-339818 is selective for Kv1.3/1.4, potential interactions with

other ion channels or cellular targets should be considered, especially at higher doses.

In Vivo Monitoring: Closely monitor animals for any signs of toxicity, including changes in

weight, behavior, and overall health.

Histopathology: At the end of the study, perform histopathological analysis of major organs to

identify any potential tissue damage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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